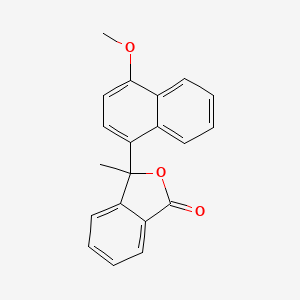![molecular formula C14H9N B12901130 Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine CAS No. 27884-38-4](/img/structure/B12901130.png)
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine is a heterocyclic compound with a unique structure that includes a bridgehead nitrogen atomIts molecular formula is C₁₄H₉N, and it has a molecular weight of 191.2280 .
Preparation Methods
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine can be synthesized through several methods. One common synthetic route involves the reaction of 5-(NN-dimethylaminomethylene)-1-(NN-dimethyliminiomethyl)cyclopenta-1,3-diene perchlorate with the conjugate base of 3H-pyrrolizine . Another method, which yields better results, involves the reaction of 3,5-bis-(NN-dimethylaminomethylene)-3H,5H-pyrrolizinium perchlorate with the conjugate base of cyclopentadiene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Chemical Reactions Analysis
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine undergoes various chemical reactions, including electrophilic substitution, acylation, nitration, nitrosation, bromination, and NN-dimethylaminomethylation . Common reagents used in these reactions include acyl chlorides, nitric acid, nitrous acid, bromine, and NN-dimethylaminomethyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chlorides typically results in the formation of acylated derivatives of the compound.
Scientific Research Applications
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, researchers are exploring its potential as a therapeutic agent for treating certain diseases. Additionally, in the industrial sector, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context. it is generally believed that the compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine can be compared to other similar heterocyclic compounds, such as cyclopenta[4,5]azepino[7,1,2-cd]pyrrolizine (also known as cyclopenta[H][2.2.4]cyclazine) . While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms and its resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and chemical properties make it a valuable tool for researchers and developers in various fields. As research continues, it is likely that new and exciting uses for this compound will be discovered, further highlighting its importance in the world of chemistry and beyond.
Properties
CAS No. |
27884-38-4 |
|---|---|
Molecular Formula |
C14H9N |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-8-13-6-4-12-5-7-14(15(12)13)9-11(10)3-1/h1-9H |
InChI Key |
NCTLVUDKEUVIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C4N3C(=CC2=C1)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


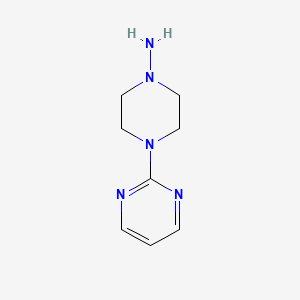
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
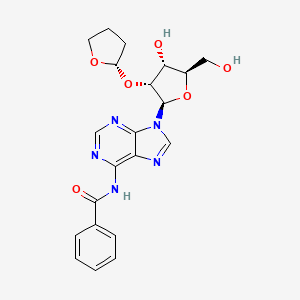
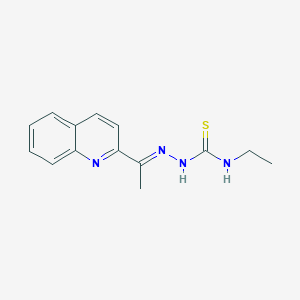
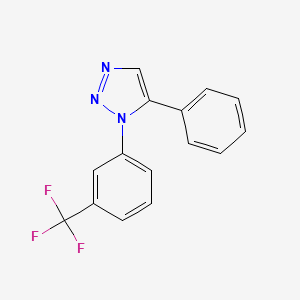
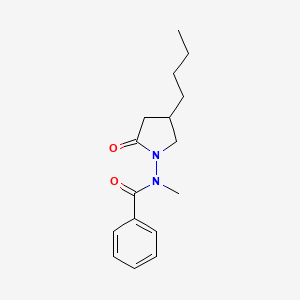
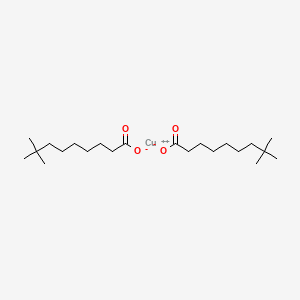
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
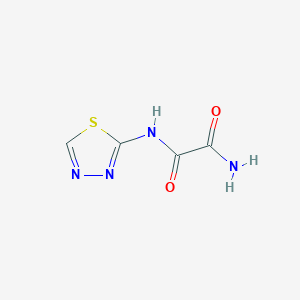
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
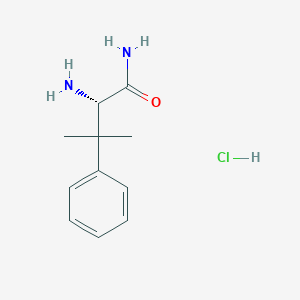
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
